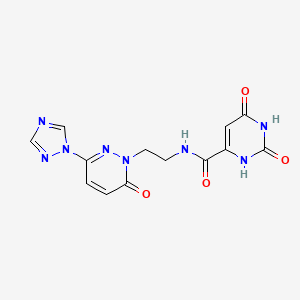
2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H12N8O4 and its molecular weight is 344.291. The purity is usually 95%.
BenchChem offers high-quality 2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Heterocyclic System Transformations
Research by Śladowska et al. (1997) explored the transformation of pyrido[2,3-d]pyrimidine derivatives into other di- and triheterocyclic systems, highlighting the versatility of such compounds in synthesizing new heterocyclic systems with potential pharmacological applications Śladowska et al., 1997.
2. Structural Characterization of Dihydropyrimidines
Elliott et al. (1998) conducted an X-ray structural analysis of novel chiral dihydropyrimidines, contributing to the understanding of the stereochemistry of such compounds, which is crucial for their potential applications in drug design and synthesis Elliott et al., 1998.
3. Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, including their synthesis and biological evaluation, indicated their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating various diseases Rahmouni et al., 2016.
4. Synthesis of Novel Derivatives
Haiza et al. (2000) explored the alkylation of pyrimidine derivatives, leading to the synthesis of various novel compounds with potential pharmaceutical applications Haiza et al., 2000.
5. Antimicrobial Evaluation
Bhuiyan et al. (2006) synthesized and evaluated new thienopyrimidine derivatives for their antimicrobial activity, contributing to the discovery of new antimicrobial agents Bhuiyan et al., 2006.
6. Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed potential as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of pyrimidine derivatives Abu‐Hashem et al., 2020.
7. Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
A study by Bacchi et al. (2005) involved the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, contributing to the development of novel synthetic methodologies for heterocyclic compounds Bacchi et al., 2005.
Propiedades
IUPAC Name |
2,4-dioxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4/c22-10-5-8(17-13(25)18-10)12(24)15-3-4-20-11(23)2-1-9(19-20)21-7-14-6-16-21/h1-2,5-7H,3-4H2,(H,15,24)(H2,17,18,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHVIAUULBKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

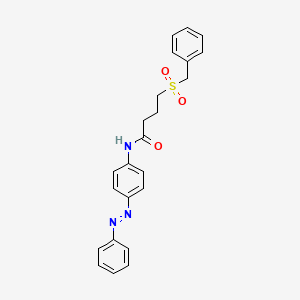
![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2945423.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)
![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2945427.png)
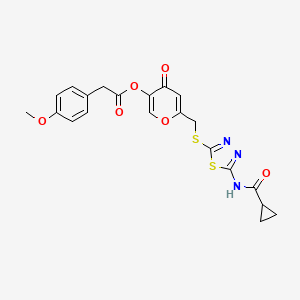
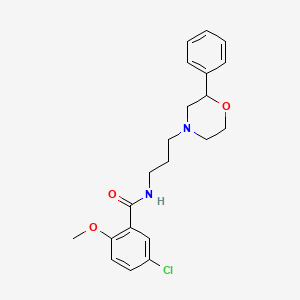
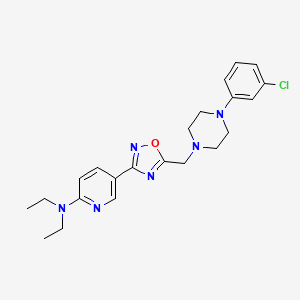
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2945432.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)



